molecular formula C21H18N4O2S B11376039 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide

Cat. No.: B11376039
M. Wt: 390.5 g/mol
InChI Key: AJHQGXJIXBCRRW-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and sulfanyl groups. The final step involves the attachment of the N-(4-methylphenyl)propanamide moiety. The reaction conditions often include the use of solvents like dichloromethane and reagents such as acetic acid and ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C21H18N4O2S/c1-13-8-10-16(11-9-13)23-19(26)14(2)28-21-24-18(15-6-4-3-5-7-15)17(12-22)20(27)25-21/h3-11,14H,1-2H3,(H,23,26)(H,24,25,27)

InChI Key

AJHQGXJIXBCRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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